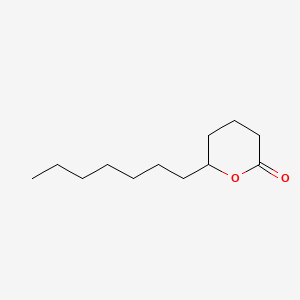

delta-Dodecalactone

Übersicht

Beschreibung

Delta-Dodecalactone is a chemical compound classified as a lactone. It naturally occurs in various fruits and milk products, contributing to their characteristic aromas. This compound is known for its robust odor profile, which can evoke sensations ranging from peaches and coconuts to butter and milk . This compound is widely used in the flavor and fragrance industry due to its pleasant scent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Delta-Dodecalactone can be synthesized through several methods. One common synthetic route involves the aldol condensation of cyclopentanone and n-heptaldehyde, followed by catalytic hydrogenation to form a 2-heptyl cyclopentanone intermediate. This intermediate is then subjected to oxidation and ring expansion to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves bioreduction of Massoia oil. The process includes strain activation, preparation of seed culture solution, fermentation and conversion, extraction, solvent recycling, and rectification . This method is preferred for producing natural this compound, which is in high demand for its use in food and fragrance industries.

Analyse Chemischer Reaktionen

Types of Reactions: Delta-Dodecalactone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted lactones.

Wissenschaftliche Forschungsanwendungen

Delta-Dodecalactone has diverse applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers with thermodynamically stable properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of delta-Dodecalactone involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. In biological applications, its larvicidal effect is believed to be due to its ability to disrupt the cellular membranes of mosquito larvae, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Delta-Dodecalactone is unique among lactones due to its specific odor profile and applications. Similar compounds include:

Gamma-Dodecalactone: Known for its fruity aroma, often used in flavoring.

Delta-Decalactone: Similar in structure but with a different odor profile, used in both flavor and fragrance industries.

Gamma-Octalactone: Exhibits repellent effects against mosquitoes, similar to this compound.

This compound stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial applications.

Biologische Aktivität

Delta-Dodecalactone (DDL), a cyclic ester with the chemical formula , has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological effects of DDL, including its antimicrobial properties, insecticidal effects, and potential applications in biotechnology.

DDL is a member of the lactone family, characterized by a twelve-membered ring. Its structure contributes to its unique biological activities, which have been explored in various contexts, including agriculture and food science.

Antimicrobial Activity

Research has demonstrated that DDL exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several pathogens:

| Microorganism | Effect of DDL |

|---|---|

| Aspergillus niger | Growth inhibition |

| Candida albicans | Growth inhibition |

| Staphylococcus aureus | Growth inhibition |

Boratyński et al. (2016) highlighted that both delta- and gamma-decalactones possess antifungal and antibacterial properties, suggesting their potential use as natural preservatives in food products . The mechanism of action is believed to involve disruption of microbial cell membranes.

Insecticidal Effects

DDL has also been studied for its effects on insect behavior. In a study focusing on the aphid Myzus persicae, DDL was found to be less effective as a feeding deterrent compared to gamma-decalactone. The latter showed strong and lasting effects on aphid probing behavior, while DDL did not significantly deter feeding .

Table: Insect Behavioral Response to Decalactones

| Compound | Effect on Aphids |

|---|---|

| Gamma-Decalactone | Strong deterrent effect |

| This compound | Minimal deterrent effect |

In another study, DDL was applied to cloth towels and demonstrated repellent properties against bed bugs, with efficacy lasting up to 276 days . This suggests potential applications in pest control products.

Biotechnological Applications

DDL is not only significant for its biological activity but also for its production through biotechnological processes. Recent advancements have focused on optimizing fermentation methods to produce DDL efficiently. For instance, specific strains of Clostridium have been utilized for the hydrogenation of precursors to enhance DDL yield .

Case Study: Fermentation Process Optimization

A study by Boratyński et al. (2020) investigated the fermentation conditions that favor the production of DDL. Key findings include:

- Optimal Growth Phase: The stationary phase of bacterial growth was found to be most conducive for lactone formation.

- Physicochemical Factors: Environmental conditions such as pH and temperature significantly influenced enzyme activity related to lactone synthesis.

Safety and Toxicological Profile

Toxicological assessments have indicated that technical-grade DDL does not produce significant irritation in animal models, including rabbits and guinea pigs . Studies assessing various biological endpoints such as organ weights and lesions reported no adverse effects at tested concentrations .

Eigenschaften

IUPAC Name |

6-heptyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPLZGZHJABGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047596 | |

| Record name | delta-Dodecalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to very pale straw-yellow viscous liquid with a strong odor of fresh fruit; [HSDB] Colorless liquid; [MSDSonline], colourless to yellow liquid with a coconut-fruity odour, butter-like on dilution | |

| Record name | 2H-Pyran-2-one, 6-heptyltetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Dodecalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | xi-5-Dodecanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | delta-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

INSOL IN WATER, SOL IN ETHANOL; POORLY SOL IN PROPYLENE GLYCOL, very soluble in alcohol, propylene glycol and vegetable oil; insoluble in water | |

| Record name | DELTA-DODECALACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | delta-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.942-0.950 | |

| Record name | delta-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

COLORLESS TO VERY PALE STRAW-YELLOW LIQUID; VISCOUS | |

CAS No. |

713-95-1, 3051-22-7 | |

| Record name | δ-Dodecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Dodecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, 6-heptyltetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Dodecalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-5-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-DODECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DIC582TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DELTA-DODECALACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | xi-5-Dodecanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-12 °C | |

| Record name | xi-5-Dodecanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the sensory properties of δ-Dodecalactone?

A1: δ-Dodecalactone possesses a potent, creamy, and fruity aroma, described as having nuances of coconut and peach. [, ]. In dairy products like cream, it contributes to the characteristic creamy flavor, with δ-Tetradecalactone playing a significant role in enhancing this sensory experience [].

Q2: What are the applications of δ-Dodecalactone in different industries?

A2: δ-Dodecalactone is widely used as a flavoring agent in various food products, including cakes, ice cream, dairy products, and beverages []. Its pleasant aroma also makes it valuable in fragrance applications.

Q3: Are there any potential applications of δ-Dodecalactone in insect control?

A3: Research suggests that δ-Dodecalactone exhibits repellent properties against bed bugs (Cimex lectularius) []. When applied to luggage or cloth surfaces, it demonstrated long-term repellency, highlighting its potential use in preventing bed bug infestations.

Q4: How is δ-Dodecalactone synthesized?

A4: One method for synthesizing δ-Dodecalactone involves a multi-step process starting with cyclopentanone and n-heptaldehyde. These reactants undergo an aldol condensation followed by catalytic hydrogenation to form a 2-heptyl cyclopentanone intermediate. Subsequent oxidation and ring expansion yield the final δ-Dodecalactone product [].

Q5: What are the advantages of the one-pot synthesis method for δ-Dodecalactone?

A5: The one-pot method for δ-Dodecalactone synthesis offers several advantages over traditional multi-step approaches. It simplifies the procedure, reduces reaction time, and requires fewer purification steps []. This method also results in a higher yield compared to performing aldol condensation, catalytic hydrogenation, and oxidation separately.

Q6: What is known about the presence and formation of δ-Dodecalactone in milk fat?

A6: Research suggests that δ-Dodecalactone exists in a bound form within milk fat and is released upon heating []. This bound form is believed to be a monohydroxy-acyl-triglyceride, acting as a precursor to δ-Dodecalactone.

Q7: How is the presence of δ-Dodecalactone affected by fruit ripening?

A7: Studies on peach fruit volatiles indicate that δ-Dodecalactone concentrations increase with fruit maturity, reaching their highest levels in tree-ripened peaches []. Notably, artificially ripened peaches showed significantly lower levels of δ-Dodecalactone compared to naturally ripened counterparts.

Q8: How do different lactones impact the sensory properties of dairy cream?

A8: While various lactones are present in dairy cream, research suggests that individual lactones have distinct sensory effects. Among these, δ-Tetradecalactone stands out for its ability to enhance the creamy flavor of cream when added at concentrations above its flavor threshold []. Other lactones, particularly C18 and C20 gamma and delta lactones, appear to influence the melting behavior of cream in the mouth.

Q9: What analytical techniques are used to study δ-Dodecalactone?

A9: Gas chromatography-mass spectrometry (GC-MS) is a key technique used for the identification and quantification of δ-Dodecalactone in various matrices, including food products, biological samples, and environmental samples [, , , ]. This method allows for the separation and detection of volatile compounds like δ-Dodecalactone based on their mass-to-charge ratio.

Q10: Can δ-Dodecalactone be produced through microbial means?

A10: Research indicates that microbial biotransformation can be used to produce δ-Dodecalactone from its corresponding α, β-unsaturated lactone precursor found in Massoi bark oil []. This approach offers a potentially sustainable and environmentally friendly alternative to chemical synthesis methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.